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AMI-1

Cat. No.: B10762199
M. Wt: 548.5 g/mol
InChI Key: MOUNHKKCIGVIDI-UHFFFAOYSA-L
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Description

AMI-1 sodium salt is a cell-permeable, potent and reversible inhibitor of protein arginine N-methyltransferases (PRMTs), with particular activity against PRMT1. This small molecule is a valuable tool for elucidating the critical role of arginine methylation in diverse cellular processes, including transcriptional regulation, signal transduction, and RNA splicing. By competitively inhibiting the S-adenosylmethionine (AdoMet)-binding site of PRMTs, this compound prevents the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby modulating downstream signaling and gene expression patterns. Its application is central to research focused on epigenetics, cancer biology (particularly in hematological malignancies and hormone-dependent cancers), and other diseases where dysregulated arginine methylation is implicated. Researchers utilize this compound sodium salt to investigate the functional consequences of blocking arginine methylation and to explore its potential as a therapeutic strategy. The compound is offered for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2Na2O9S2 B10762199 AMI-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N2Na2O9S2

Molecular Weight

548.5 g/mol

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

MOUNHKKCIGVIDI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Molecular Mechanism of Action As a Protein Arginine Methyltransferase Inhibitor

Selective Inhibition of Protein Arginine Methyltransferase 1 (PRMT1) Activity

AMI-1 was identified as the first pan-PRMT inhibitor and demonstrates notable selective inhibitory activity against Protein Arginine Methyltransferase 1 (PRMT1). scbt.comfrontiersin.org PRMT1 is the predominant enzyme responsible for the majority of protein arginine methylation in vivo. usu.edu this compound's inhibitory effect on PRMT1 disrupts the methylation of arginine residues on target proteins, which can modify protein-protein interactions and signaling pathways. scbt.com Research has established specific inhibitory concentrations (IC₅₀) for this compound against human PRMT1 and its yeast orthologue, Hmt1p. medchemexpress.comcaymanchem.comaxonmedchem.com

Table 1: Inhibitory Concentration of this compound on PRMT1

Enzyme IC₅₀ Value
Human PRMT1 8.8 μM
Yeast Hmt1p 3.0 μM

Data sourced from multiple studies. medchemexpress.comaxonmedchem.comselleckchem.com

A key feature of this compound's mechanism is its high specificity for inhibiting arginine methyltransferases while not affecting lysine (B10760008) methyltransferases. medchemexpress.comfrontiersin.org Protein methylation can occur on both lysine and arginine residues, carried out by lysine methyltransferases (KMTs) and PRMTs, respectively. nih.govresearchgate.net Studies have shown that this compound effectively blocks the activity of various PRMTs but does not inhibit the activity of several tested lysine methyltransferases. caymanchem.combertin-bioreagent.com This includes enzymes from both the SET domain-containing family (such as Sub39H1, Suv39H2, and SET7) and the non-SET domain family (DOT1). caymanchem.combertin-bioreagent.com This selectivity highlights its targeted action on the arginine methylation pathway. frontiersin.org

The inhibition of PRMTs by this compound does not occur through competition with the methyl group donor, S-adenosylmethionine (AdoMet or SAM). medchemexpress.com AdoMet is a crucial molecule that donates the methyl group in methylation reactions catalyzed by enzymes like PRMTs. nih.govexamine.com Kinetic studies have revealed that this compound does not bind to the AdoMet binding site on the PRMT enzyme. medchemexpress.com This non-competitive mode of interaction distinguishes it from other classes of methyltransferase inhibitors that act as AdoMet antagonists.

The primary mechanism by which this compound exerts its inhibitory effect is by blocking the binding of the peptide substrate to the PRMT enzyme. medchemexpress.comcaymanchem.combertin-bioreagent.com PRMTs recognize and bind to specific arginine-containing sequences within protein substrates to catalyze methylation. usu.edu By interfering with this substrate recognition and binding step, this compound effectively prevents the transfer of a methyl group from AdoMet to the arginine residue on the substrate, thereby halting the methylation process. medchemexpress.comnih.gov This mechanism of action, which involves obstructing the interaction between the enzyme and its target peptide, is a defining characteristic of how this compound functions. nih.govfrontiersin.org

Broad-Spectrum Inhibition Profile Across PRMT Isoforms

While initially highlighted for its activity against PRMT1, this compound is characterized as a pan-PRMT inhibitor, demonstrating a broad spectrum of activity across different PRMT isoforms. medchemexpress.comfrontiersin.orgnih.gov The PRMT family is classified into different types based on their catalytic activity. nih.govnih.gov

This compound effectively inhibits multiple members of the Type I PRMT family. medchemexpress.combertin-bioreagent.com This class of enzymes, which includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyzes the formation of asymmetric dimethylarginine. nih.govnih.gov Research confirms that in addition to PRMT1, this compound can inhibit the in vitro methylation reactions performed by PRMT3, PRMT4, and PRMT6. medchemexpress.combertin-bioreagent.com This broad inhibition of Type I PRMTs underscores its utility as a tool for studying the roles of this enzyme subclass. frontiersin.orgselleckchem.com

Beyond its effects on Type I enzymes, this compound has also been shown to inhibit Type II PRMTs, specifically PRMT5. medchemexpress.comnih.gov Type II PRMTs catalyze the formation of symmetric dimethylarginine. nih.gov The ability of this compound to inhibit PRMT5, a key enzyme in this subclass, demonstrates its broad-spectrum profile that crosses the major functional divisions within the PRMT family. nih.govfrontiersin.org

Differential Inhibitory Potency (IC50 values) Against Specific PRMTs (e.g., human PRMT1 and yeast Hmt1p)

This compound exhibits varying inhibitory potency against different PRMT enzymes, as measured by its half-maximal inhibitory concentration (IC50). It is a pan-PRMT inhibitor, effectively blocking the activity of Type I PRMTs such as PRMT1, PRMT3, PRMT4 (CARM1), and PRMT6, as well as the Type II enzyme, PRMT5. bertin-bioreagent.comcaymanchem.comglpbio.comnih.gov

Detailed research has established specific IC50 values for its action against human and yeast enzymes. For human PRMT1, the IC50 value is consistently reported as 8.8 µM. bertin-bioreagent.comcaymanchem.commedchemexpress.comselleckchem.comadooq.com However, it has been noted that this value can range up to 137 µM depending on the specific experimental conditions. nih.gov The compound shows greater potency against the yeast Type I arginine methyltransferase, Hmt1p (also known as RMT1p), with a reported IC50 of 3.0 µM. bertin-bioreagent.comcaymanchem.commedchemexpress.comselleckchem.comadooq.com For CARM1 (PRMT4), an IC50 value of 74 μM has been reported. nih.gov

The table below summarizes the reported IC50 values of this compound against various PRMTs.

EnzymeOrganism/TypeIC50 Value (µM)
PRMT1 Human8.8 bertin-bioreagent.comcaymanchem.commedchemexpress.comselleckchem.com
Hmt1p Yeast3.0 bertin-bioreagent.comcaymanchem.commedchemexpress.comselleckchem.com
CARM1 (PRMT4) Not Specified74 nih.gov

Impact on Protein Arginine Methylation and Downstream Cellular Processes

Modulation of Protein Arginine Residue Methylation States

AMI-1 sodium salt is a cell-permeable, reversible inhibitor of PRMTs. medchemexpress.com Its primary mechanism involves the inhibition of a wide range of these enzymes, which are responsible for transferring methyl groups from S-adenosyl methionine (AdoMet) to the guanidino nitrogen atoms of arginine residues within proteins. mdpi.com this compound has been shown to effectively inhibit both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes. medchemexpress.comnih.gov The inhibitory action is achieved by blocking the binding of the peptide substrate to the enzyme, rather than competing for the AdoMet binding site. medchemexpress.comcaymanchem.comglpbio.com This broad inhibition disrupts the normal methylation patterns of a vast array of cellular proteins.

Target EnzymeIC50 (μM)Enzyme TypeSource
Human PRMT18.8Type I medchemexpress.comcaymanchem.com
Yeast Hmt1p (PRMT)3.0Type I medchemexpress.comcaymanchem.com
CARM1 (PRMT4)74Type I nih.gov

IC50 values for other PRMTs are not consistently reported under comparable conditions but this compound is noted to effectively block PRMTs 3, 4, 5, and 6. nih.govcaymanchem.com

By acting as a pan-PRMT inhibitor, this compound fundamentally disrupts the carefully maintained balance of protein arginine methylation within the cell. nih.gov This process, known as arginine methylation homeostasis, is crucial for the proper regulation of gene expression, RNA processing, and signal transduction. glpbio.comresearchgate.net The enzymatic activity of PRMTs is a highly regulated and dynamic phenomenon. mdpi.com The introduction of this compound leads to a global reduction in the levels of both asymmetrically and symmetrically dimethylated arginine residues on various protein substrates, altering their functional states and interactions. nih.gov

A primary consequence of PRMT inhibition by this compound is the significant alteration of methylation patterns on histone tails, which are key epigenetic modifications. glpbio.com Research has demonstrated that this compound treatment leads to a marked reduction in several specific histone arginine methylation marks. nih.gov These modifications are critical for regulating chromatin structure and gene transcription. nih.gov

For instance, studies have shown that this compound significantly decreases the levels of asymmetrically dimethylated H3R17 (H3R17me2a) and H4R3 (H4R3me2a), as well as symmetrically dimethylated H3R2 (H3R2me2s) and H3R8 (H3R8me2s). medchemexpress.comnih.gov The methylation of H4R3, catalyzed primarily by PRMT1, is considered a crucial early step that facilitates subsequent histone modifications, such as the acetylation of histones H3 and H4. nih.gov By inhibiting PRMT1, this compound can prevent H4R3 methylation, thereby completely abolishing the downstream acetylation of these histones. nih.gov This highlights a critical cross-talk between histone arginine methylation and acetylation, which is disrupted by this compound.

Histone MarkEffect of this compoundAssociated PRMTs (Examples)Consequence of Methylation
H3R2me2s ReducedPRMT5Gene Repression nih.gov
H3R8me2s ReducedPRMT5Gene Repression nih.gov
H3R17me2a ReducedCARM1/PRMT4Gene Activation nih.gov
H4R3me2a/s ReducedPRMT1 (asymmetric), PRMT5 (symmetric)Gene Activation/Repression, Prerequisite for H3/H4 Acetylation nih.govnih.gov

Alteration of Protein-Protein Interactions

Protein arginine methylation is a key regulator of protein-protein interactions. glpbio.com By adding a methyl group, PRMTs can alter the charge and steric properties of arginine residues, thereby creating or blocking docking sites for other proteins. The inhibition of PRMTs by this compound can therefore indirectly alter these interaction networks. nih.gov The mechanism of this compound itself involves blocking the binding of the substrate protein to the PRMT enzyme. caymanchem.com This prevents the methylation event that is often a prerequisite for subsequent protein interactions. For example, the methylation of histone H4 at arginine 3 (H4R3) by PRMT1 is required for the subsequent binding of proteins that mediate histone acetylation. nih.gov By blocking this initial methylation, this compound prevents the recruitment of these interaction partners.

Influence on Protein Stability and Function

The methylation of arginine residues can influence the stability and function of proteins. While the "sodium salt" form of this compound relates to its solubility and formulation, the functional impact of the this compound molecule stems from its ability to inhibit PRMTs, which in turn affects protein function. lktlabs.comnih.gov For example, PRMT1-mediated methylation of the transcription factor FOXO1 has been shown to stabilize the protein. researchgate.net Inhibition of this process by this compound would therefore be expected to decrease FOXO1 stability and alter its function in regulating gene expression. The global functions affected by this compound mirror the roles of PRMTs themselves, including the regulation of gene expression, DNA repair, and cellular signaling. glpbio.com

It is also important to note the general effect of salts on proteins. High concentrations of salts can affect protein stability and interactions through mechanisms described by the Hofmeister series, often by altering the properties of water at the protein's surface. nih.govresearchgate.netnih.gov However, the primary biological impact of this compound at typical experimental concentrations is attributed to its specific inhibitory effect on PRMT enzymes rather than a general "salt effect." nih.gov

Modulation of Cellular Signaling Pathways

By altering protein methylation, this compound influences numerous cellular signaling pathways that are dependent on PRMT activity. glpbio.com Research in various cell types has shown that this compound can attenuate key signaling cascades. For instance, in rhabdomyosarcoma cells, this compound treatment was found to inhibit the PI3K-Akt signaling pathway, which is crucial for cell growth and survival. nih.gov In other contexts, this compound has been shown to have anti-inflammatory effects by downregulating the expression of COX2 and eotaxin-1. nih.gov It can also curb the progression of renal fibrosis by attenuating fibrotic markers like Smad3 phosphorylation and transforming growth factor-beta receptor I (TGF-βRI) expression. nih.gov

The impact of this compound reverberates through downstream signaling cascades, leading to significant changes in cellular behavior. The inhibition of a single PRMT can affect multiple downstream targets.

PI3K-Akt Pathway: In rhabdomyosarcoma, the attenuation of the PI3K-Akt pathway by this compound leads to reduced cell proliferation and viability. nih.gov

EGFR/eIF4E Signaling: In colorectal cancer cells, this compound-mediated inhibition of PRMT5 leads to decreased methylation at the promoters of the Epidermal Growth Factor Receptor (EGFR) and eukaryotic translation initiation factor 4E (eIF4E). nih.gov This results in the reduced expression of both genes, impeding cancer cell proliferation and migration. nih.gov

TGF-β Signaling: By reducing the expression of TGF-βRI and subsequent phosphorylation of Smad3 in renal interstitial fibroblasts, this compound can block a key signaling cascade involved in the development of fibrosis. nih.gov

PRMT-Mediated Regulation of Signal Transduction

Protein arginine methyltransferases (PRMTs) are crucial modulators of cellular signaling cascades, influencing a wide array of biological processes. thermofisher.comfrontiersin.org Arginine methylation, the post-translational modification catalyzed by PRMTs, can alter protein-protein interactions, protein-DNA/RNA interactions, and protein stability, thereby regulating signal transduction pathways. nih.govnih.gov This modification increases the size and hydrophobicity of arginine residues while decreasing their capacity to form hydrogen bonds, which can significantly impact the function of key signaling proteins. nih.gov PRMTs are involved from the initial stages of signal reception at the plasma membrane to the transduction of signals through the cytoplasm and into the nucleus, where they have well-established epigenetic roles. researchgate.netresearchgate.net

The involvement of PRMTs in signal transduction is extensive. They interact with transmembrane receptors like the epidermal growth factor receptor (EGFR) and can be tethered directly to the plasma membrane. researchgate.netresearchgate.net In the cytoplasm, PRMTs are key players in various signaling cascades. researchgate.net For instance, PRMT1 activity is essential for activating AKT through the SRC and focal adhesion kinase (FAK) interaction in non-genomic estrogen receptor signaling. researchgate.netresearchgate.net Furthermore, PRMT5-mediated methylation of CRAF affects the RAS–ERK signal transduction cascade. researchgate.net The dysregulation of PRMTs and the signaling pathways they control is often associated with diseases like cancer, making them significant targets for therapeutic intervention. elsevierpure.comnih.gov

The compound this compound sodium salt is a cell-permeable, broad-spectrum inhibitor of PRMTs. glpbio.comcaymanchem.com It has been shown to effectively block the activity of Type I PRMTs, including PRMT1, PRMT3, PRMT4, and PRMT6, by inhibiting peptide-substrate binding. glpbio.comcaymanchem.com By suppressing the function of these enzymes, this compound disrupts the methylation of their target proteins, thereby altering downstream signaling pathways. scbt.com This makes this compound a valuable chemical tool for investigating the roles of PRMTs in cellular processes and for exploring potential therapeutic strategies.

Research has demonstrated that this compound can significantly impact critical signaling pathways implicated in cell growth, proliferation, and survival. A notable target is the PI3K-Akt signaling pathway, which is frequently overactive in various cancers. nih.gov In studies on rhabdomyosarcoma (RMS) cells, treatment with this compound led to the attenuation of the PI3K-Akt signaling pathway. nih.govnih.gov This inhibition was associated with a decrease in the invasive phenotype of RMS cells, characterized by reduced proliferation, viability, and colony formation. nih.govresearchgate.net The mechanism involves the downregulation of genes that drive the PI3K-Akt pathway. nih.gov

Furthermore, this compound-mediated inhibition of PRMT5 has been shown to decrease the methylation of histone H4 at arginine 3 (H4R3me2s) at the promoters of EGFR and eukaryotic initiation factor 4E (eIF4E), leading to their reduced expression in colorectal cancer cells. nih.gov This highlights the role of this compound in modulating gene expression through epigenetic mechanisms that directly affect signaling components. The inhibition of these pathways by this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.gov

The table below summarizes key research findings on the impact of this compound on specific signal transduction pathways.

Table 1: Research Findings on the Impact of this compound on Signal Transduction

Cell Line/Model Target Pathway Observed Effect of this compound Research Focus Citation
Rhabdomyosarcoma (RMS) cells (Rh30, RD) PI3K-Akt Signaling Pathway Attenuates pathway activity; reduces proliferation, viability, and colony formation. Investigating the role of PRMTs in rhabdomyosarcoma biology. nih.govresearchgate.net
Colorectal Cancer (CRC) cells EGFR and eIF4E expression (via PRMT5) Decreases H4R3me2s methylation at promoters, reducing EGFR and eIF4E expression; inhibits cell proliferation and migration. Elucidating the anticancer mechanisms of PRMT inhibitors. nih.gov
Murine Model of Renal Fibrosis TGF-βRI Curbs the progression of renal fibrosis. Exploring the reno-protective effects of this compound. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound sodium salt
S-adenosyl-L-methionine (AdoMet/SAM)
Eotaxin-1

Role in Transcriptional and Epigenetic Regulation

Suppression of Transcriptional Coactivator Activity (e.g., PRMT1, PRMT4)

AMI-1 effectively inhibits the activity of several PRMTs that function as transcriptional coactivators, including PRMT1 and PRMT4 (also known as CARM1). caymanchem.comnih.gov PRMT1 is responsible for the majority of PRMT activity within cells. nih.gov PRMT4/CARM1 acts as a coactivator for various nuclear receptor proteins, such as estrogen receptor alpha (ERα) and the androgen receptor (AR). nih.gov It facilitates transcriptional activation by associating with other coactivators like p300/CBP. nih.gov By blocking the function of these enzymes, this compound can attenuate the expression of genes that rely on their coactivating function. nih.gov Research has demonstrated that inhibiting PRMTs with this compound can reduce the growth and proliferation of cancer cells, highlighting the importance of these enzymes in modulating the expression of genes responsible for cell growth. nih.gov

Modulation of Nuclear Receptor-Regulated Transcription

This compound has been shown to modulate transcription regulated by nuclear receptors through its effects on estrogen and androgen response elements. scientificlabs.comaxonmedchem.com This function positions it as a potential regulator of hormonal signaling pathways.

The estrogen receptor (ER), a ligand-activated transcription factor, binds to specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. nih.gov The activity of coactivators like PRMT4/CARM1 is essential for the transcriptional activation mediated by nuclear receptors, including the estrogen receptor. nih.gov this compound can modulate transcription from estrogen response elements, effectively acting as a brake on certain hormone-driven actions. axonmedchem.com This modulation is achieved by inhibiting the PRMTs that are required for the full transcriptional activity of the estrogen receptor complex at the EREs.

Similarly, the androgen receptor (AR) regulates gene expression by binding to androgen response elements (AREs) in the promoter or enhancer regions of its target genes. nih.govnih.gov The transactivation of these genes is a multi-step process involving AR dimerization, nuclear translocation, and recruitment of co-regulators. nih.gov this compound's ability to inhibit PRMTs that act as coactivators for the androgen receptor allows it to modulate transcription originating from AREs. scientificlabs.comaxonmedchem.com This interference with AR-mediated transcription suggests a role for this compound in controlling androgen-dependent cellular processes.

Investigation of PRMTs' Role in Gene Expression Regulation

The specific and potent inhibitory action of this compound on PRMTs makes it an invaluable chemical probe for elucidating the diverse roles of these enzymes in gene expression. bertin-bioreagent.comscientificlabs.comaxonmedchem.com Researchers utilize this compound to dissect the involvement of protein arginine methylation in various biological pathways. scientificlabs.com For instance, studies using this compound have helped to demonstrate that PRMTs are key enzymes that modulate the expression of genes involved in cell proliferation and growth by methylating arginine residues in histone tails. nih.gov Furthermore, by observing the downstream effects of this compound treatment, such as changes in gene expression profiles, scientists can identify specific genes and signaling pathways that are regulated by PRMT-mediated methylation. nih.govnih.gov

Epigenetic Remodeling Through Histone Methylation Inhibition

Epigenetic modifications, including histone methylation, are critical for regulating chromatin structure and gene expression without altering the DNA sequence. nih.govewadirect.com Histone methylation can either activate or repress gene transcription depending on the specific site and degree of methylation. ewadirect.com

This compound contributes to epigenetic remodeling by inhibiting the methylation of histones, a key process in altering chromatin architecture. nih.gov Chromatin structure is dynamic and highly sensitive to the ionic and molecular environment within the nucleus. nih.gov The methylation of histone tails by PRMTs is a post-translational modification that directly influences the compaction of chromatin, thereby affecting the accessibility of DNA to the transcriptional machinery. nih.govmdpi.com

By using pan-PRMT inhibitors like this compound, researchers have observed significant reductions in the methylation levels of specific histone marks, such as H3R2me2a, H3R8me2s, H3R17me2a, and H4R3me2a. nih.gov These changes in histone methylation patterns can alter the interactions between DNA and histones, leading to a modified chromatin state that can impact gene expression. ewadirect.com The inhibition of these epigenetic marks by this compound underscores its role as a modulator of chromatin structure and function. Epigenomic changes are known to regulate chromatin architecture and the interactions between DNA, histones, and chromatin-binding proteins, ultimately controlling gene expression. nih.gov

Effects of this compound on Histone Methylation and Gene Expression
TargetEffect of this compound InhibitionDownstream ConsequenceReference
Histone Marks (H3R2me2a, H3R8me2s, H3R17me2a, H4R3me2a)Reduced methylation levelsAlteration of chromatin structure nih.gov
BCL2L1 GeneLowered expressionPotential induction of apoptosis nih.gov
GADD45G GeneIncreased expressionPotential induction of apoptosis nih.gov
PI3K-Akt Signaling PathwayAttenuated activityReduced cell proliferation and viability nih.govnih.gov

Regulation of Gene Expression Profiles through Epigenetic Modifications

This compound sodium salt functions as a significant modulator of gene expression by influencing epigenetic mechanisms, primarily through the inhibition of protein arginine methyltransferases (PRMTs). scientificlabs.combertin-bioreagent.com Epigenetic modifications are heritable changes that alter gene function without changing the underlying DNA sequence, playing a crucial role in determining which genes are transcribed. nih.govmdpi.com The primary mechanism of this compound involves interfering with histone methylation, a key post-translational modification that regulates chromatin structure and gene accessibility.

Protein arginine methylation is a vital epigenetic mark that influences various cellular processes, including transcriptional regulation, signal transduction, and protein trafficking. scientificlabs.com PRMTs catalyze the transfer of methyl groups to arginine residues on histone proteins and other substrates. This methylation can either activate or repress gene transcription depending on the specific arginine residue methylated and the surrounding chromatin context. This compound acts as a cell-permeable inhibitor of a specific class of these enzymes. bertin-bioreagent.comcaymanchem.com It effectively blocks the activity of several Type I and Type II PRMTs by obstructing the binding of the peptide substrate, a mechanism distinct from many other methyltransferase inhibitors that compete with the S-adenosylmethionine (AdoMet) cofactor. scientificlabs.combertin-bioreagent.comcaymanchem.com

By inhibiting PRMTs, this compound alters the histone methylation landscape. Histones are the proteins around which DNA is wound, and modifications to their tails act as a "code" read by the cellular machinery that controls gene expression. youtube.com For example, the methylation of histone H3 at arginine 17 (H3R17) by PRMT4 (also known as CARM1) is generally associated with transcriptional activation. Inhibition of such enzymes by this compound would prevent this activating mark, leading to a more condensed chromatin structure and subsequent downregulation of target genes. Conversely, some arginine methylation marks are associated with transcriptional repression, and their inhibition could lead to gene activation.

The regulatory role of this compound on gene expression is exemplified by its ability to modulate transcription regulated by nuclear receptors, such as estrogen and androgen receptors. scientificlabs.com These receptors often rely on co-activator proteins that possess PRMT activity to modify histones and initiate transcription of target genes. By inhibiting this activity, this compound can effectively dampen the transcriptional response to hormonal signals.

Detailed research findings have identified several specific PRMTs that are inhibited by this compound, each with distinct roles in regulating gene expression.

Table 1: PRMTs Inhibited by this compound and Their Function in Gene Regulation

Inhibited Enzyme Type Function in Transcriptional Regulation
PRMT1 Type I Methylates histone H4 at arginine 3 (H4R3), a mark generally associated with transcriptional activation. It cooperates with nuclear receptors to regulate gene expression.
PRMT3 Type I Primarily a cytoplasmic enzyme, but it can influence gene expression by methylating ribosomal proteins and other factors involved in translation.
PRMT4 (CARM1) Type I A key transcriptional coactivator that methylates histone H3 at multiple arginine sites (H3R2, H3R17, H3R26), which is crucial for the activation of numerous genes, including those regulated by nuclear receptors.

| PRMT6 | Type I | Acts mainly as a transcriptional repressor by methylating histone H3 at arginine 2 (H3R2me2a), which antagonizes the activating H3K4me3 mark. researchgate.net |

This table summarizes data from multiple sources indicating the enzymes targeted by this compound and their established roles in the epigenetic regulation of gene transcription. bertin-bioreagent.comcaymanchem.com

The consequence of this inhibition is a significant shift in the expression profile of a cell. For instance, studies on cellular processes affected by PRMTs show that their dysregulation impacts genes involved in cell cycle control, differentiation, and metabolism. While direct, large-scale gene expression profiling studies specifically using this compound are part of ongoing research, the known functions of its targets provide a clear picture of its regulatory potential. For example, inhibiting PRMT1 and PRMT4 would be expected to downregulate a suite of genes involved in cellular growth and response to steroid hormones. In contrast, inhibiting the repressive activity of PRMT6 could lead to the upregulation of its specific target genes.

Table 2: Potential Impact of this compound on Gene Expression Based on PRMT Inhibition

Target PRMT Effect of Inhibition Potential Downstream Gene Expression Changes
PRMT1 Decreased H4R3 methylation Downregulation of genes involved in cell proliferation and estrogen response.
PRMT4 (CARM1) Decreased H3R17 methylation Reduced expression of genes regulated by nuclear receptors and other transcription factors like p53.

| PRMT6 | Decreased H3R2 methylation (repressive mark) | Potential upregulation of genes normally suppressed by PRMT6, which are involved in developmental pathways. |

This interactive table illustrates the predicted outcomes on gene expression profiles resulting from the inhibition of specific PRMTs by this compound.

Effects on Cellular Biology and Preclinical Disease Models

In Vitro Cellular Studies

Laboratory studies using cultured cancer cell lines have been crucial in elucidating the specific cellular and molecular mechanisms affected by AMI-1.

This compound has been shown to inhibit the viability and proliferation of various cancer cells in a time- and dose-dependent manner. In studies involving sarcoma cell lines, such as S180 and U2OS, treatment with this compound at concentrations ranging from 0.6 to 2.4 mM for 48 to 96 hours resulted in a significant reduction in cell viability. medchemexpress.com Similarly, research on rhabdomyosarcoma (RMS) cells demonstrated that this compound effectively reduces cell viability and proliferation. nih.gov The compound also suppresses the growth of human hepatocellular carcinoma (HCC) cells. The inhibitory action of this compound is linked to its function as a broad-spectrum inhibitor of PRMTs, which are enzymes often overexpressed in cancer and play a role in tumor cell proliferation and survival. nih.gov

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineConcentration RangeDurationObserved EffectSource(s)
S180 (Sarcoma)0.6 - 2.4 mM48 - 96 hoursTime- and dose-dependent inhibition of cell viability medchemexpress.com
U2OS (Sarcoma)0.6 - 2.4 mM48 - 96 hoursTime- and dose-dependent inhibition of cell viability medchemexpress.com
Rh30 (Rhabdomyosarcoma)Not specifiedNot specifiedReduced cell viability and proliferation nih.gov
RD (Rhabdomyosarcoma)Not specifiedNot specifiedReduced cell viability and proliferation nih.gov
HCC (Hepatocellular Carcinoma)Not specifiedNot specifiedInhibition of cell growth

This compound influences the progression of the cell cycle in cancer cells, often leading to cell cycle arrest. Research has shown that PRMT inhibitors, including this compound, can arrest the cell cycle in rhabdomyosarcoma cells, which is a significant factor in their anti-tumor effect. nih.gov In studies on lung cancer cells, this compound used in combination with other agents induced cell cycle arrest in the G1 phase. This arrest was associated with a reduction in the protein levels of key G1 phase regulators, including cyclin D1, cyclin-dependent kinase 4 (cdk4), and cyclin-dependent kinase 6 (cdk6), which are essential for the transition of cells from the G1 to the S phase.

As a PRMT inhibitor, the primary mechanism of action for this compound is the prevention of arginine methylation in proteins. This has been demonstrated in various experimental systems. This compound has been shown to specifically inhibit the methylation of Green Fluorescent Protein-fused Npl3 (GFP-Npl3), a yeast protein that undergoes arginine methylation. medchemexpress.com Furthermore, this compound treatment has been found to decrease the methylation levels of specific histone residues. For instance, it reduces the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). medchemexpress.com In rhabdomyosarcoma cells, this compound effectively inhibited the methylation of several histone marks, including H3R2me2a, H3R8me2s, H3R17me2a, and H4R3me2a. nih.gov This inhibition of protein methylation disrupts downstream cellular processes that rely on these post-translational modifications, affecting gene expression and signal transduction.

Table 2: Observed Inhibition of Protein Methylation by this compound

Protein/Histone MarkCell/System TypeObserved EffectSource(s)
GFP-Npl3YeastInhibition of methylation medchemexpress.com
Histone H4 Arginine 3 (H4R3me2s)Tumor Xenograft ModelDecreased methylation levels medchemexpress.com
Histone H3 Arginine 8 (H3R8me2s)Tumor Xenograft ModelDecreased methylation levels medchemexpress.com
Histone H3 Arginine 2 (H3R2me2a)Rhabdomyosarcoma cellsReduced methylation levels nih.gov
Histone H3 Arginine 17 (H3R17me2a)Rhabdomyosarcoma cellsReduced methylation levels nih.gov
Histone H4 Arginine 3 (H4R3me2a)Rhabdomyosarcoma cellsReduced methylation levels nih.gov

Preclinical Animal Model Investigations

The antitumor potential of this compound observed in cellular studies has been further evaluated in preclinical animal models, providing insights into its efficacy in a more complex biological system.

Modulation of Inflammatory Responses in Pulmonary Models (e.g., Chronic Antigen-Induced Pulmonary Inflammation)

The conducted research did not yield information on the ability of this compound sodium salt to reduce Cyclooxygenase-2 (COX-2) production in pulmonary inflammation models. COX-2 is an inducible enzyme that plays a complex role in inflammatory lung diseases, with its expression being upregulated by various pro-inflammatory mediators. nih.govnih.gov While inhibition of COX-2 is a therapeutic strategy in some inflammatory conditions, no studies were found that link this compound to the modulation of COX-2 expression or activity. nih.govmdpi.com

Abrogation of Mucus Secretion and Collagen Generation

The compound this compound sodium salt, a known inhibitor of protein arginine methyltransferases (PRMTs), has demonstrated significant effects on the cellular processes of mucus secretion and collagen generation in preclinical research. nih.gov These effects are primarily linked to its role in modulating inflammatory and fibrotic pathways.

In a study utilizing a rat model of chronic antigen-induced pulmonary inflammation (AIPI), which mimics asthma, treatment with this compound led to the abrogation of both mucus secretion and collagen generation. nih.gov This finding suggests a critical role for protein arginine methylation in the pathophysiology of airway inflammation and remodeling. The inhibition of PRMT1 by this compound in this model resulted in a reduction of key features associated with chronic asthma, including the excessive production of mucus and the deposition of collagen, a hallmark of tissue fibrosis. nih.gov

The mechanism underlying these effects is believed to be the suppression of PRMT1-mediated signaling pathways. nih.gov By inhibiting PRMT1, this compound can interfere with the transcription of genes involved in inflammatory responses and tissue remodeling. This was observed in the E3 rat asthma model, where this compound-treated rats exhibited not only a decrease in mucus and collagen but also reduced production of cyclooxygenase-2 (COX-2) and a diminished humoral immune response. nih.gov

These findings highlight the potential of targeting PRMTs with inhibitors like this compound sodium salt to control pathological mucus hypersecretion and collagen deposition in chronic inflammatory diseases of the airways.

Research Findings on this compound and its Effects

Model SystemKey FindingsReference
E3 Rat Asthma Model (Chronic Ag-induced pulmonary inflammation)Abrogated mucus secretion and collagen generation. nih.gov
E3 Rat Asthma Model (Chronic Ag-induced pulmonary inflammation)Reduced COX-2 production and humoral immune response. nih.gov
HeLa CellsInhibited methylation of exogenous nucleolar protein 3 (Npl3) and endogenous Sam68 protein. nih.gov
MCF-7 CellsSuppressed PRMT1 and CARM1-mediated nuclear receptor-dependent transcriptional activation. nih.gov

Other Reported Biochemical Activities

Antioxidant Activity

AMI-1 sodium salt has been identified as a potent antioxidant. Its activity in this regard is characterized by the direct scavenging of reactive oxygen species and a mechanism that is distinct from its enzymatic inhibition properties.

Research has demonstrated that this compound sodium salt is an effective scavenger of superoxide (B77818) anions generated by NADPH oxidase enzymes. nih.gov The compound has been shown to inhibit superoxide production from cells expressing various NADPH oxidase (Nox) isoforms, including Nox1, Nox4, and Nox5. nih.gov This activity is attributed to the direct scavenging of the superoxide radicals rather than an inhibition of the catalytic activity of the Nox enzymes themselves. nih.gov

To further validate its antioxidant properties, studies have compared the efficacy of this compound to established superoxide scavengers. In a non-enzymatic superoxide-generating assay, this compound proved to be a highly effective scavenger of these reactive oxygen species. nih.gov

Crucially, the antioxidant activity of this compound sodium salt is not a consequence of its ability to inhibit protein arginine methyltransferases. nih.gov This was demonstrated in studies where other structurally and mechanistically different inhibitors of protein methylation did not affect NADPH oxidase activity. nih.gov The effect of this compound on superoxide levels was found to be rapidly reversible and could be reproduced in an assay using chemically synthesized superoxide, further supporting a direct antioxidant mechanism. nih.gov This distinction underscores a dual-functionality of the molecule, with its antioxidant properties being separate from its role as an enzyme inhibitor.

Inhibition of HIV-1 Reverse Transcriptase

This compound sodium salt has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). caymanchem.combertin-bioreagent.comlabchem.com.myselleckchem.comglpbio.com This enzyme is critical for the replication of the HIV-1 virus. The inhibitory concentration (IC50) of this compound against HIV-1 RT has been reported to be 5.0 μM. caymanchem.combertin-bioreagent.comlabchem.com.myselleckchem.comglpbio.com

Target EnzymeIC50 Value
HIV-1 Reverse Transcriptase5.0 μM

This table summarizes the reported inhibitory concentration of this compound sodium salt against HIV-1 Reverse Transcriptase.

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.govyoutube.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that are incorporated into the growing DNA chain and terminate its synthesis, NNRTIs bind to a different, allosteric site on the HIV-1 reverse transcriptase enzyme. nih.govnih.gov This binding induces conformational changes in the enzyme, which in turn inhibit its catalytic function. nih.gov

While detailed molecular modeling studies specifically for this compound's interaction with the NNRTI binding pocket are not extensively available in the provided search results, a study by Skillman et al. (2002) is cited as describing a "novel mechanism for inhibition of HIV-1 reverse transcriptase" by compounds including one with a similar structural backbone to this compound. caymanchem.comnih.gov This suggests that this compound may not follow the exact mechanism of all other NNRTIs. One study on a novel NNRTI, KM-1, which shares some structural similarities with this compound, revealed that its inhibitory effect was primarily due to weakening the DNA binding affinity of the enzyme and promoting DNA dissociation. nih.gov This was a departure from conventional NNRTIs that primarily block the chemical reaction of nucleotide incorporation. nih.govnih.gov Given this, it is proposed that this compound may also exert its inhibitory effect through a unique mechanism that involves distorting the conformation of the reverse transcriptase in a way that interferes with its ability to properly bind to its DNA template.

Methodological Considerations and Future Research Directions

Utilization in Small Molecule Research and Drug Discovery

AMI-1 sodium salt is a valuable tool in small molecule research and the initial stages of drug discovery due to its function as a cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs). caymanchem.combioscience.co.uk It specifically inhibits Type I arginine methyltransferases, such as yeast Hmt1p and human PRMT1, with IC₅₀ values of 3.0 µM and 8.8 µM, respectively. caymanchem.combioscience.co.uk Its inhibitory action extends to other PRMTs, including PRMT3, PRMT4, and PRMT6. caymanchem.combioscience.co.uk A key characteristic of this compound is its mechanism of inhibition, which involves blocking the binding of the peptide-substrate to the enzyme, rather than competing for the S-adenosyl methionine (AdoMet) binding site, a common mechanism for many other methyltransferase inhibitors. sigmaaldrich.com

Crucially, this compound demonstrates selectivity for arginine methyltransferases over lysine (B10760008) methyltransferases, as it does not inhibit the activity of SET or non-SET domain lysine methyltransferases. caymanchem.com This specificity makes it a critical chemical probe for investigating the roles of PRMTs in various cellular processes. These processes, which are implicated in protein trafficking, transcriptional regulation, and signal transduction, are of high interest in drug discovery. sigmaaldrich.com The dysregulation of PRMT1, in particular, is associated with numerous diseases, including cancer, cardiovascular and pulmonary diseases, diabetes, and renal conditions, making it a promising therapeutic target. nih.gov

Beyond its effects on methylation, research has shown that this compound also inhibits HIV-1 reverse transcriptase with an IC₅₀ of 5.0 µM. caymanchem.com This dual activity highlights its use in exploring different enzymatic pathways and provides a basis for potential broader therapeutic research. caymanchem.comsigmaaldrich.com

Advancements in Assay Development for PRMT Inhibition Studies (e.g., Fluorescent Approaches)

The study of PRMT inhibitors like this compound has been significantly advanced by new assay technologies. A notable development is the creation of a stopped-flow fluorescence-based assay for detecting and characterizing PRMT1 inhibitors. nih.gov This method offers several advantages over traditional, non-continuous techniques. It is a homogeneous, nonradioactive assay that allows for the continuous measurement of the methylation reaction in a simple mix-and-measure format. nih.govresearchgate.net

By using fluorescently-labeled peptide substrates, researchers can spectroscopically monitor the entire progression of the arginine methylation reaction. nih.gov This continuous monitoring provides detailed mechanistic and quantitative information about how a small molecule inhibitor affects the enzymatic reaction. nih.gov The stopped-flow fluorescence assay is capable of determining the potency (IC₅₀) of PRMT1 inhibitors and can also distinguish between different modes of inhibition, such as cofactor-competitive, substrate-competitive, or mixed-type inhibitors. nih.govresearchgate.net Such advancements are crucial for efficiently screening and characterizing new chemical entities in the drug discovery pipeline for PRMT-targeted therapies. mdpi.com

Research on Derivatives and Structural Analogs of this compound Sodium Salt

To improve upon the properties of this compound, researchers have focused on designing and synthesizing structural analogs.

One significant area of research has been the synthesis of compounds structurally related to this compound. nih.gov Key structural modifications have included the substitution of the sulfonic acid groups with their bioisosteric counterparts, carboxylic acid groups. nih.gov Other alterations involved replacing the central urea (B33335) moiety with a bis-amide structure, introducing a nitrogen-containing basic group, and positional isomerization of the aminohydroxynaphthoic component. nih.gov This synthetic effort aimed to explore the structure-activity relationship (SAR) and identify new compounds with improved inhibitory profiles. nih.gov

The synthesized analogs of this compound were evaluated for their biological activity against a panel of human PRMTs (hPRMT1, hCARM1/PRMT4, hPRMT3, hPRMT6) and a lysine methyltransferase (SET7/9). nih.gov The results were promising, with the bis-carboxylic acid derivatives emerging as highly effective PRMT inhibitors, showing efficacy comparable or even superior to the parent compound, this compound, in both in vitro and in vivo models. nih.gov Importantly, these carboxy analogues were found to be virtually inactive against the lysine methyltransferase SET7/9, indicating an enhanced binding specificity. nih.gov Molecular modeling studies were also performed to analyze the binding modes of these new compounds, providing a deeper understanding of the structural requirements for potent and selective PRMT inhibition. nih.gov

Elucidating the Broader Physiological and Pathophysiological Roles of Arginine Methylation Using this compound Sodium Salt

This compound sodium salt serves as a critical chemical tool for dissecting the widespread roles of protein arginine methylation in health and disease. caymanchem.com Arginine methylation is a fundamental post-translational modification that regulates numerous cellular functions, including DNA repair, signal transduction, and epigenetic gene regulation. nih.govelsevierpure.comresearchgate.net By inhibiting PRMTs, this compound allows researchers to probe the consequences of reduced arginine methylation and thereby understand the function of these enzymes. sigmaaldrich.com

The aberrant expression of PRMT1 is linked to diseases such as cancer and heart disease. nih.gov Using inhibitors like this compound, scientists can study the downstream effects of blocking PRMT1 activity in disease models. caymanchem.com This helps to clarify the mechanistic links between arginine methylation and pathological states. researchgate.net For instance, investigating the impact of this compound on nuclear receptor-regulated transcription has provided insights into how arginine methylation influences gene expression pathways controlled by estrogen and androgen response elements. sigmaaldrich.com

Exploration of Novel Therapeutic Areas and Mechanistic Pathways for this compound Sodium Salt

The established inhibitory profile of this compound against PRMTs and its other observed activities, such as HIV-1 reverse transcriptase inhibition, open up avenues for exploring new therapeutic applications. caymanchem.com Given that PRMTs are implicated in a wide array of diseases, including various cancers and viral infections, this compound and its derivatives are being investigated as potential leads for novel therapies. nih.govnih.gov

Research is ongoing to identify new mechanistic pathways that are modulated by this compound. For example, its role as a potent antagonist of superoxide (B77818) production from NADPH oxidase suggests applications in conditions associated with oxidative stress, although this effect may be due to direct antioxidant properties rather than PRMT inhibition. sigmaaldrich.com The exploration of such off-target effects, alongside the primary inhibitory action on PRMTs, is crucial for defining the full therapeutic potential and mechanistic complexity of this compound and its future analogues. The development of more potent and specific derivatives continues to be a key focus, aiming to create targeted therapies for diseases driven by aberrant arginine methylation. nih.gov

Q & A

Q. Methodological Guidance

  • Synergy Screening : Pair this compound with DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., SAHA) in a matrix design. Use Chou-Talalay analysis to quantify combination indices .
  • Mechanistic Validation : Assess global arginine methylation (e.g., pan-methylarginine antibodies) and transcriptomic changes (RNA-seq) to identify cooperative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.